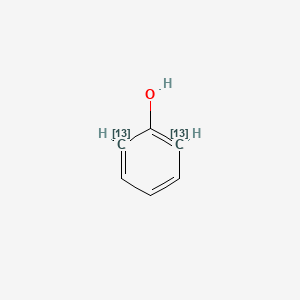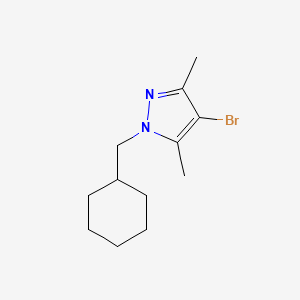
4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-1-(シクロヘキシルメチル)-3,5-ジメチル-1H-ピラゾールは、分子式がC12H19BrN2である化学化合物です。これは、2つの窒素原子を含む5員環複素環式化合物であるピラゾールの誘導体です。
準備方法
合成経路と反応条件
4-ブロモ-1-(シクロヘキシルメチル)-3,5-ジメチル-1H-ピラゾールの合成は、通常、以下の手順を含みます。
ピラゾール環の形成: これは、ヒドラジン誘導体と1,3-ジケトンを含む環化反応によって達成できます。
アルキル化: シクロヘキシルメチル基は、適切なハロアルカンを用いたアルキル化反応によって導入できます。
工業的生産方法
この化合物の工業的生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、連続フロー反応器、高度な精製技術、および厳格な品質管理対策の使用が含まれる可能性があります。
化学反応の分析
反応の種類
4-ブロモ-1-(シクロヘキシルメチル)-3,5-ジメチル-1H-ピラゾールは、次のようなさまざまな種類の化学反応を起こす可能性があります。
置換反応: 臭素原子は、求核置換反応によって他の官能基に置き換えることができます。
酸化および還元反応: この化合物は、適切な条件下で酸化または還元されて、異なる誘導体を形成することができます。
環化反応: この化合物は、環化反応に参加して、より複雑な構造を形成することができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、アジ化ナトリウム、シアン化カリウム、およびさまざまなアミンが含まれます。条件としては、通常、ジメチルスルホキシド(DMSO)またはジメチルホルムアミド(DMF)などの極性非プロトン性溶媒の使用が含まれます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を、酸性または塩基性条件で使用することができます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アジ化ナトリウムとの求核置換は、アジド誘導体を生成し、過マンガン酸カリウムによる酸化は、カルボン酸誘導体を生成する可能性があります。
4. 科学研究への応用
4-ブロモ-1-(シクロヘキシルメチル)-3,5-ジメチル-1H-ピラゾールは、いくつかの科学研究への応用があります。
化学: これは、医薬品や農薬を含むより複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、酵素阻害、受容体結合、およびその他の生化学的アッセイを含む研究に使用できます。
産業: この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に使用できます。
科学的研究の応用
4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
4-ブロモ-1-(シクロヘキシルメチル)-3,5-ジメチル-1H-ピラゾールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの特定の分子標的に結合し、その活性を調節することによって作用する可能性があります。関与する正確な経路は、特定の標的とその使用のコンテキストによって異なります。
類似化合物との比較
類似化合物
- 4-ブロモ-1-(シクロヘキシルメチル)-1H-ピラゾール
- 4-ブロモ-3-エチル-1-メチル-1H-ピラゾール
- 5-ブロモ-1-イソプロピル-1H-ピラゾール
- 1-(4-フルオロベンジル)-4-ブロモ-1H-ピラゾール
独自性
4-ブロモ-1-(シクロヘキシルメチル)-3,5-ジメチル-1H-ピラゾールは、シクロヘキシルメチル基とジメチル基の両方が存在するため、その化学反応性と生物活性に影響を与える可能性があります。これらの構造的特徴は、特定の用途に適した、特定の特性(例えば、脂溶性の増加または特定の標的への結合親和性の向上など)を与える可能性があります。
特性
分子式 |
C12H19BrN2 |
|---|---|
分子量 |
271.20 g/mol |
IUPAC名 |
4-bromo-1-(cyclohexylmethyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H19BrN2/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3 |
InChIキー |
USOKUZJAYUKFIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC2CCCCC2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


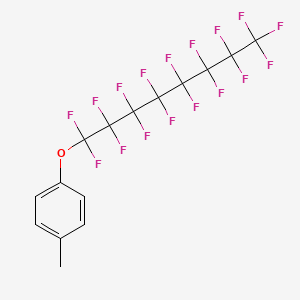
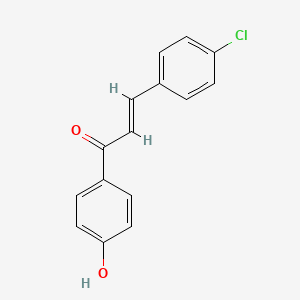
![1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12084070.png)

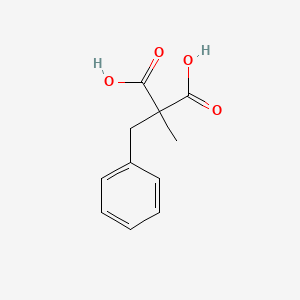



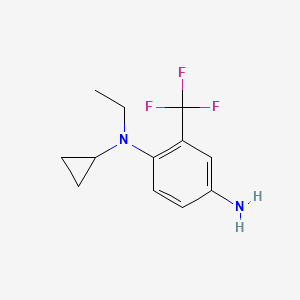

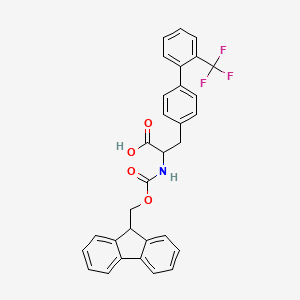
![Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-](/img/structure/B12084123.png)
